2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity
The compound 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 612049-21-5) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
- Molecular Formula : C23H18N4O4
- Molecular Weight : 414.41 g/mol
- Boiling Point : Approximately 741 °C
- Density : 1.48 g/cm³
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity
-
Antimicrobial Properties
- Preliminary investigations suggest that this compound may exhibit antimicrobial activity against specific bacterial strains. The structure's potential for interaction with bacterial enzymes could contribute to its efficacy as an antibacterial agent.
- Enzyme Inhibition
Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of pyrano[3,2-c]pyridine derivatives, including this compound. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range . The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.
Antimicrobial Activity
In another investigation, derivatives similar to the target compound were screened for antimicrobial activity against Salmonella typhi and Bacillus subtilis. Results showed moderate to strong antibacterial effects, suggesting that structural modifications could enhance activity against a broader spectrum of pathogens .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that compounds with similar structures effectively inhibited urease and AChE. The inhibition was quantitatively assessed using standard assays, confirming the potential therapeutic applications in treating conditions related to enzyme dysregulation .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-12-7-18-20(22(26)25(12)10-14-3-2-6-30-14)19(15(9-23)21(24)29-18)13-4-5-16-17(8-13)28-11-27-16/h2-8,19H,10-11,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPGWXMUAIBLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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